7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one
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Overview
Description
7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one: is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in various natural products and synthetic drugs. This compound is characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 1st position of the benzopyran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one typically involves the bromination of 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the handling of bromine and other hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted benzopyrans.
Scientific Research Applications
Chemistry: In chemistry, 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules.
Biology: The compound has potential applications in biological research due to its structural similarity to naturally occurring benzopyrans. It can be used to study the biological activities of benzopyran derivatives and their interactions with biological targets.
Medicine: In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its brominated structure may impart unique pharmacological properties, making it a candidate for further drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one is not well-documented. based on its structure, it is likely to interact with biological targets through its bromine atom and benzopyran ring system. The bromine atom can participate in halogen bonding, while the benzopyran ring can engage in π-π interactions with aromatic residues in proteins. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione
- **7-bromo-1-methyl-1H-2
Properties
CAS No. |
2763779-54-8 |
---|---|
Molecular Formula |
C11H11BrO2 |
Molecular Weight |
255.1 |
Purity |
95 |
Origin of Product |
United States |
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